2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Description
The compound “2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a triazolopyridazine group, a thio group, and an o-tolyl group . These groups suggest that the compound might have interesting chemical and physical properties, and potentially useful biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The fluorophenyl and o-tolyl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thio group might be susceptible to oxidation, and the triazolopyridazine ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could make the compound more lipophilic, which might affect its solubility and its ability to cross cell membranes .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asdipeptidyl peptidase IV (DPP-IV) and lysine-specific demethylase 1 (LSD1) . These enzymes play crucial roles in various biological processes, including glucose metabolism and gene expression regulation, respectively.
Mode of Action
Similar compounds have been shown to interact with their targets throughhydrogen bonding . For instance, the nitrogen atom in the pyridine ring of a similar compound was found to interact with a specific residue (Met332) in LSD1, leading to improved activity .
Biochemical Pathways
Inhibition of dpp-iv can impact theincretin pathway , which plays a key role in regulating insulin secretion . Similarly, inhibition of LSD1 can affect histone methylation patterns , thereby influencing gene expression .
Pharmacokinetics
A similar compound was found to be orally active and showed good bioavailability in preclinical species .
Result of Action
Inhibition of dpp-iv can lead to increased levels of incretins, thereby enhancing insulin secretion and potentially improving glycemic control in type 2 diabetes . Inhibition of LSD1 can lead to changes in gene expression, which could potentially inhibit the proliferation and migration of cancer cells .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEIROHCGDELSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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